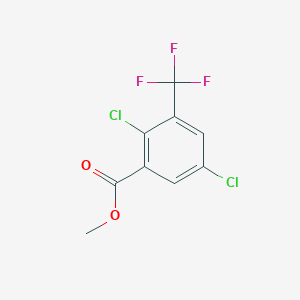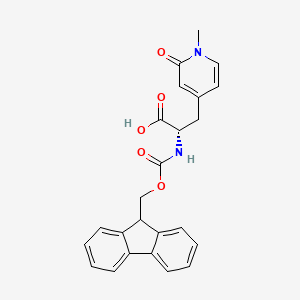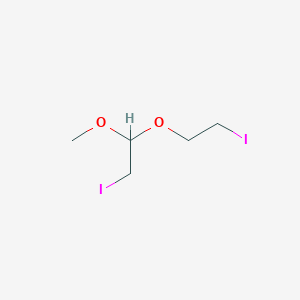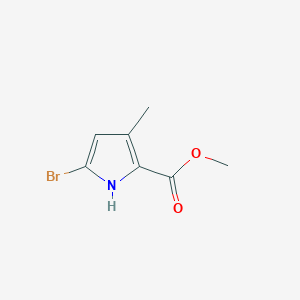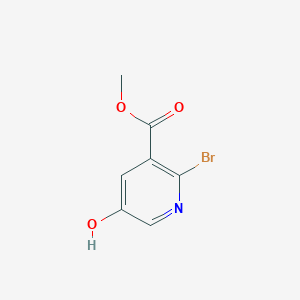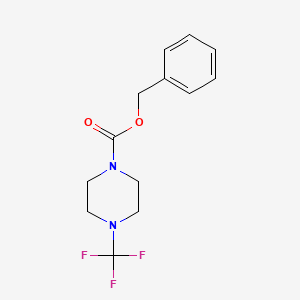
2-(3-phenylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenylphenyl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline group attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenylphenyl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of biphenyl followed by reduction to form the corresponding aniline derivative.
Direct Amination: Another approach is the direct amination of halogenated biphenyls using amines under high temperature and pressure.
Palladium-Catalyzed Amination: This method utilizes palladium catalysts to facilitate the coupling of biphenyl halides with aniline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
化学反应分析
Types of Reactions
2-(3-phenylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Halogenated biphenyl aniline derivatives.
科学研究应用
2-(3-phenylphenyl)aniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(3-phenylphenyl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling.
相似化合物的比较
Similar Compounds
Aniline: A simpler aromatic amine with a single benzene ring attached to an amino group.
2-(Phenylethynyl)aniline: A derivative with an ethynyl group attached to the biphenyl structure.
Uniqueness
2-(3-phenylphenyl)aniline is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to simpler aromatic amines. This structural complexity allows for a broader range of applications and reactivity .
属性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
2-(3-phenylphenyl)aniline |
InChI |
InChI=1S/C18H15N/c19-18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H,19H2 |
InChI 键 |
KTQQVPGEQCPCQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


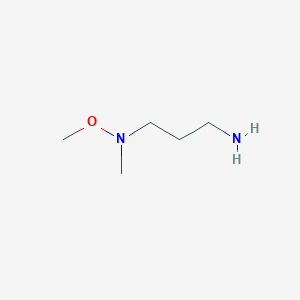
![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13656353.png)


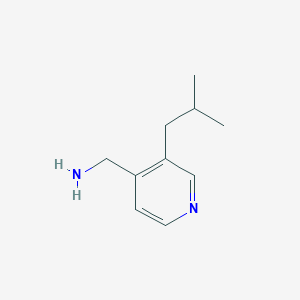
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
